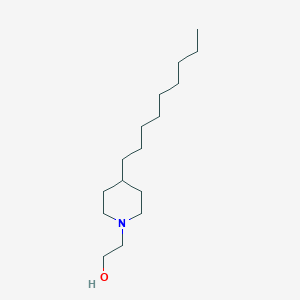![molecular formula C22H23N3O3 B2985454 N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide CAS No. 898413-45-1](/img/structure/B2985454.png)
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Anti-inflammatory, and Antimicrobial Activities
Quinoline derivatives have been synthesized and evaluated for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance, azoimine quinoline derivatives demonstrated greater antioxidant potential at very low concentrations compared to ascorbic acid. They also showed variable antimicrobial activity against bacteria and fungi, with anti-inflammatory activity ranging from 55–80%. These findings indicate the potential for quinoline derivatives in developing therapeutic agents with antioxidant, anti-inflammatory, and antimicrobial effects (Douadi et al., 2020).
Antitubercular Activity
Another significant area of research for quinoline derivatives is their potential in treating tuberculosis. Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and shown to exhibit promising antitubercular activity. Compounds within this group were found to be particularly effective against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives in tuberculosis treatment and management (Kantevari et al., 2011).
Corrosion Inhibition
Quinoline derivatives also find applications in industrial settings, such as corrosion inhibition for carbon steel in acidic solutions. Studies have shown that certain quinoline compounds effectively inhibit corrosion, suggesting their utility in protecting metal surfaces in corrosive environments. This application demonstrates the versatility of quinoline derivatives beyond biomedical research, extending into materials science and engineering (Benmahammed et al., 2020).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a crucial area of research in organic chemistry, with quinoline derivatives playing a pivotal role. For example, the synthesis of cyclopropa[b]quinoline derivatives showcases the application of quinoline compounds in creating novel heterocyclic systems that might have various pharmaceutical and material science applications. This research underscores the importance of quinoline derivatives in synthesizing new chemical entities with potential wide-ranging applications (Szakonyi et al., 2002).
Eigenschaften
IUPAC Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-4-9-17(10-5-14)23-20(26)21(27)24-18-11-8-15-3-2-12-25(19(15)13-18)22(28)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNITQGZCWGNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)
![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)

![3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985377.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)



![Thieno[3,2-b]furan](/img/structure/B2985385.png)
![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)



